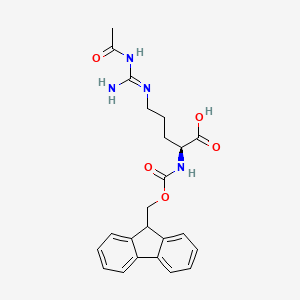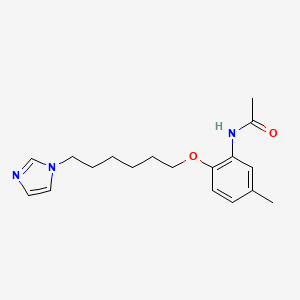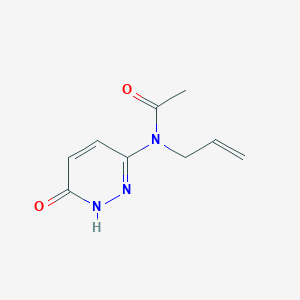
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an acetylguanidino group, and a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid typically involves multiple steps:
Fmoc Protection:
Acetylation: The acetylguanidino group can be introduced by reacting the appropriate guanidine derivative with acetic anhydride.
Coupling Reactions: The final coupling of the protected amino acid with the pentanoic acid backbone is usually carried out using peptide coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Hydrolysis: Hydrolysis of the ester or amide bonds under acidic or basic conditions.
Substitution: Nucleophilic substitution reactions at the acetylguanidino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Hydrolysis: Aqueous HCl or NaOH.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amine.
Hydrolyzed Products: Hydrolysis can yield the corresponding carboxylic acids and amines.
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the synthesis of complex organic molecules.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which it is used.
相似化合物的比较
Similar Compounds
Fmoc-Protected Amino Acids: Compounds like Fmoc-Lysine and Fmoc-Arginine.
Acetylguanidino Derivatives: Compounds with similar guanidino groups.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-acetylguanidino)pentanoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other areas of research.
属性
分子式 |
C23H26N4O5 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-5-[[acetamido(amino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C23H26N4O5/c1-14(28)26-22(24)25-12-6-11-20(21(29)30)27-23(31)32-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19-20H,6,11-13H2,1H3,(H,27,31)(H,29,30)(H3,24,25,26,28)/t20-/m0/s1 |
InChI 键 |
KBDXLEKAZBMEBH-FQEVSTJZSA-N |
手性 SMILES |
CC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
规范 SMILES |
CC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate](/img/structure/B12932299.png)
![5-(tert-Butyl) 2-methyl 3-amino-6,6-dimethyl-4,6-dihydro-5H-thieno[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B12932308.png)
![[(2-Phenyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12932314.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-fluorobenzamide](/img/structure/B12932329.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B12932349.png)

![tert-Butyl 3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate](/img/structure/B12932369.png)

![5-Benzylidene-2-ethylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12932375.png)

